molecular formula C14H17ClN2O3 B12901492 Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate

Cat. No.: B12901492
M. Wt: 296.75 g/mol
InChI Key: IVRKVILQUQDFTD-UHFFFAOYSA-N
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Description

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like N-methyl pyrrolidine and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((2-((chloromethyl)amino)ethyl)amino)benzofuran-2-carboxylate is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its combination of benzofuran and aminoethyl groups contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

ethyl 5-[2-(chloromethylamino)ethylamino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H17ClN2O3/c1-2-19-14(18)13-8-10-7-11(3-4-12(10)20-13)17-6-5-16-9-15/h3-4,7-8,16-17H,2,5-6,9H2,1H3

InChI Key

IVRKVILQUQDFTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)NCCNCCl

Origin of Product

United States

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